molecular formula C11H8ClNO4S B2720175 Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate CAS No. 338982-48-2

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate

Cat. No.: B2720175
CAS No.: 338982-48-2
M. Wt: 285.7
InChI Key: JZJAJYWNJPZOFC-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an isoxazole ring, and an ester group

Scientific Research Applications

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

While specific future directions for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate were not found, similar compounds have been used in the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may also have potential applications in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-thiophenecarbonyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thienyl and isoxazole rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate can be compared with other compounds containing thienyl or isoxazole rings:

    Similar Compounds: Ethyl 4-[(2-thienyl)carbonyl]-3-isoxazolecarboxylate, Ethyl 4-[(3-bromo-2-thienyl)carbonyl]-3-isoxazolecarboxylate.

    Uniqueness: The presence of the chlorine atom on the thienyl ring and the combination of functional groups make it unique, potentially offering distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(3-chlorothiophene-2-carbonyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-2-16-11(15)8-6(5-17-13-8)9(14)10-7(12)3-4-18-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJAJYWNJPZOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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